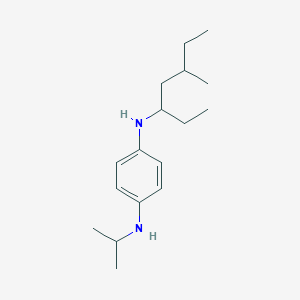
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes a benzene ring substituted with two amine groups at positions 1 and 4, along with alkyl substituents at the nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the alkylation of benzene-1,4-diamine with appropriate alkyl halides. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,3-diamine: Similar structure but with different substitution pattern.
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,2-diamine: Another isomer with different substitution pattern.
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine derivatives: Compounds with additional functional groups or modifications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both alkyl and aromatic amine groups. This combination of features can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
58666-82-3 |
|---|---|
Fórmula molecular |
C17H30N2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
4-N-(5-methylheptan-3-yl)-1-N-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H30N2/c1-6-14(5)12-15(7-2)19-17-10-8-16(9-11-17)18-13(3)4/h8-11,13-15,18-19H,6-7,12H2,1-5H3 |
Clave InChI |
MBOVVEXOFQXKAY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(CC)NC1=CC=C(C=C1)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
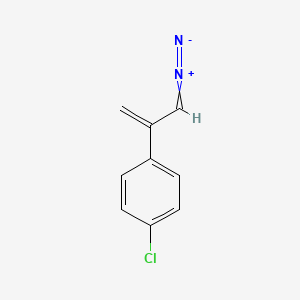
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)

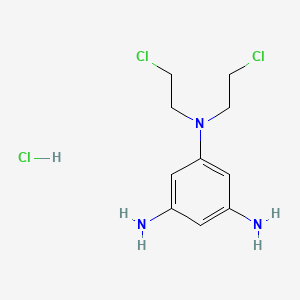
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
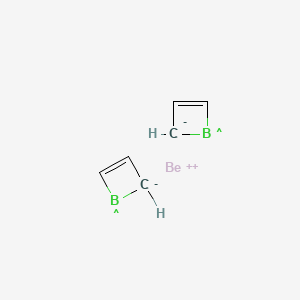
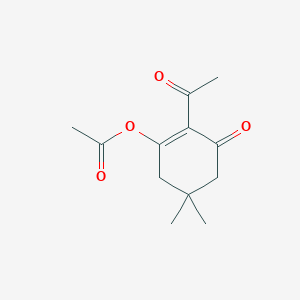
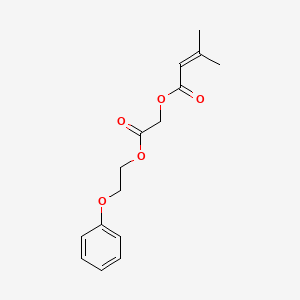

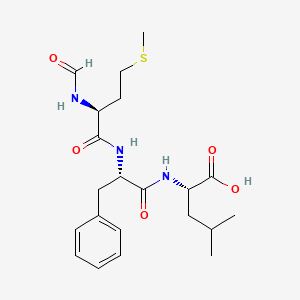
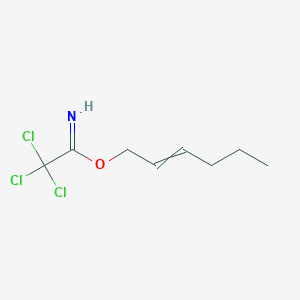
![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
